3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is a chemical compound that belongs to the class of propanoic acids, featuring a cyclopropyl group and a hydroxyphenyl moiety. It is notable for its potential applications in medicinal chemistry and as a building block in organic synthesis. The compound's unique structure allows it to participate in various chemical reactions, making it of interest in both industrial and research settings.
This compound can be synthesized through various organic reactions, often involving cyclopropanation techniques or modifications of existing aromatic compounds. Its derivatives may be found in nature or produced synthetically for specific applications.
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid is classified as:
The synthesis of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid can be achieved through several methods:
The molecular structure of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid consists of:
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions:
The mechanism of action for compounds like 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid typically involves:
Research indicates that similar compounds exhibit activity through modulation of enzyme pathways or receptor interactions, potentially influencing therapeutic outcomes.
3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic acid has potential applications in:
The escalating crisis of antimicrobial resistance (AMR) poses an existential threat to global public health, with drug-resistant infections causing approximately 1.3 million deaths annually [10]. ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) dominate this landscape due to their propensity for multidrug resistance and association with healthcare-associated infections. S. aureus alone accounts for >1 million deaths yearly, with methicillin-resistant strains (MRSA) exhibiting mortality rates of 20–50% in bacteremia cases [10]. Concurrently, the emergence of azole-resistant fungi like Candida auris exacerbates therapeutic challenges, displaying intrinsic resistance to multiple antifungal classes and causing outbreaks with mortality rates reaching 35–60% in immunocompromised patients [4]. The World Health Organization classifies these pathogens as "critical priority" threats due to their rapid dissemination and dwindling treatment options [3].
Table 1: High-Priority Pathogens and Associated Resistance Mechanisms
Pathogen | Resistance Profile | Key Resistance Mechanisms | Mortality Rate |
---|---|---|---|
Staphylococcus aureus (MRSA) | Methicillin, aminoglycoside resistance | mecA (PBP2a), efflux pumps, aminoglycoside-modifying enzymes | 20–50% (bacteremia) |
Enterococcus faecalis (VRE) | Vancomycin resistance | vanA/vanB (D-Ala-D-Lac modification) | Up to 60% |
Klebsiella pneumoniae | Carbapenem, 3GC resistance | Carbapenemases (KPC, NDM), ESBLs | 40–50% (sepsis) |
Candida auris | Pan-azole, polyene resistance | ERG11 mutations, efflux pumps | 35–60% |
Amino acid-derived scaffolds represent a promising frontier in antimicrobial discovery due to their structural versatility, capacity to mimic natural substrates, and ability to disrupt essential microbial pathways. These compounds exploit biosynthetic vulnerabilities in cell wall assembly, particularly enzymes in the MurA-F pathway responsible for peptidoglycan precursor synthesis [4]. Unlike conventional antibiotics, unnatural amino acid derivatives can simultaneously inhibit multiple targets (polypharmacology) or synergize with existing drugs to overcome resistance [6]. Recent studies demonstrate that N-substituted β-amino acid derivatives exhibit potent activity against ESKAPE pathogens by:
Notably, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown broad-spectrum activity against MRSA (MIC 1–8 µg/mL), VRE (MIC 0.5–2 µg/mL), and C. auris (MIC 8–64 µg/mL), validating their scaffold potential [4]. Their modular synthesis allows strategic incorporation of aromatic, heterocyclic, or hydrazide substituents, enabling optimization of target affinity and physicochemical properties [7].
Table 2: Antimicrobial Activity of Representative Amino Acid Derivatives
Compound Class | Structural Features | Activity Against MRSA (MIC µg/mL) | Activity Against C. auris (MIC µg/mL) |
---|---|---|---|
3-((4-Hydroxyphenyl)amino)propanoic acid hydrazides | Heterocyclic hydrazones (e.g., nitro-thienyl) | 1–8 | 8–64 |
N-substituted β-amino acids | 2-Hydroxyphenyl core + nitroaromatics | 4–16 | 16 (for C. albicans) |
Oxadiazole-thione derivatives | Fused 1,3,4-oxadiazole rings | 8–32 | 32–64 |
The 4-hydroxyphenyl moiety serves as a privileged pharmacophore in antimicrobial design due to its dual role in facilitating target interactions and enhancing pharmacokinetic properties. Key advantages include:
In 3-cyclopropyl-3-(4-hydroxyphenyl)propanoic acid, this moiety synergizes with the strained cyclopropyl ring to create a conformationally restricted scaffold. The cyclopropyl group enhances:
This strategic integration enables activity against targets like GPR40 receptors (explored for diabetes) and bacterial enzymes, highlighting its dual therapeutic potential [2]. Computational analyses predict favorable drug-like properties for this scaffold, including polar surface area (66.8 Ų), rotatable bonds (4), and compliance with Lipinski’s rule-of-five, supporting further antimicrobial optimization [2] [5].
Table 3: Molecular Features of 3-Cyclopropyl-3-(4-hydroxyphenyl)propanoic Acid
Molecular Feature | Value/Property | Functional Significance |
---|---|---|
Molecular formula | C₁₂H₁₄O₃ | Balanced hydrophobicity-hydrophilicity ratio |
Molecular weight | 206.24 g/mol | Optimal for cell permeation (200–500 Da range) |
Hydrogen bond donors | 2 (phenolic OH, carboxylic OH) | Enhanced target binding specificity |
Hydrogen bond acceptors | 3 | Improved solubility and protein interactions |
Cyclopropyl ring | Strain energy ~27 kcal/mol | Conformational restraint; enhanced target affinity |
pKa (carboxylic acid) | ~4.2 (predicted) | Ionization state for membrane penetration at physiological pH |
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7